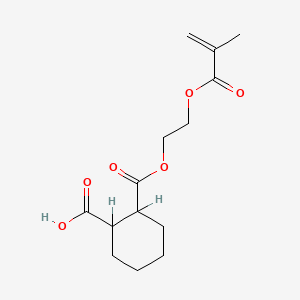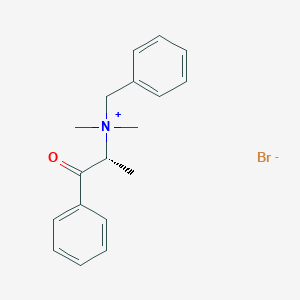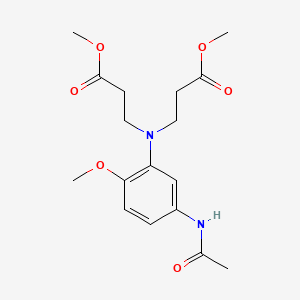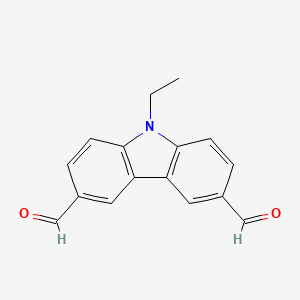
9-éthyl-9H-carbazole-3,6-dicarbaldéhyde
Vue d'ensemble
Description
9-ethyl-9H-carbazole-3,6-dicarbaldehyde (ECCA) is a carbazole derivative . It has been studied for its antitumor function, particularly in the context of human melanoma cells . ECCA has shown selectively strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells .
Synthesis Analysis
ECCA can be synthesized through Schiff base condensation of the 9-ethylcarbazole-3,6-dicarbaldehyde and thiosemicarbazides . This process results in the formation of N-ethylcarbazole-based bis-thiosemicarbazone compounds .Applications De Recherche Scientifique
Voici une analyse complète des applications de la recherche scientifique du « 9-éthyl-9H-carbazole-3,6-dicarbaldéhyde », en mettant l’accent sur les applications uniques :
Composés polymères photoréfractifs
Le 9-éthylcarbazole peut être utilisé comme plastifiant dans les polymères hôte-invité pour obtenir des composites polymères photoréfractifs très efficaces. Cette application tire parti de la capacité du composé à améliorer les propriétés optiques des polymères .
Données sur les propriétés thermophysiques
Le composé a été évalué pour ses propriétés thermophysiques, qui sont essentielles dans diverses applications scientifiques, en particulier en science des matériaux où la température et les propriétés thermiques jouent un rôle clé .
Activités biologiques
Les dérivés du carbazole présentent diverses activités biologiques, telles que l’activité anti-VIH, antimicrobienne, anti-inflammatoire, antimalarique, d’inhibition de la lipase pancréatique, antidiarrhéique, antivirale, anticancéreuse, mousticide et trypanocidal .
Études cristallographiques
La structure cristalline des dérivés du carbazole peut être étudiée pour diverses applications en science des matériaux et en pharmacie. Le cristal du composé peut être monté sur une fibre de verre pour la collecte de données .
Propriétés antioxydantes
La synthèse impliquant la condensation de la base de Schiff du 9-éthylcarbazole-3,6-dicarbaldéhyde et des thiosemicarbazides conduit à de nouveaux composés présentant des propriétés antioxydantes potentielles .
Activité antitumorale
Un dérivé du carbazole, le 9-éthyl-9H-carbazole-3-carbaldéhyde (ECCA), a été évalué pour son activité antitumorale sur les cellules de mélanome, montrant une activité inhibitrice sélectivement forte .
Synthèse de nouveaux composés
La forte réactivité en position 3,6 permet la synthèse de poly(3,6-carbazoles) et de leurs dérivés à partir du 9H-carbazole. Ceci est crucial pour créer de nouveaux matériaux présentant les propriétés souhaitées .
Mécanisme D'action
Target of Action
The primary targets of 9-ethyl-9H-carbazole-3,6-dicarbaldehyde (ECCA) are Acetylcholinesterase (Ach) and Butyrylcholinesterase (BCh) enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, affecting nerve signal transmission .
Mode of Action
ECCA interacts with its targets (Ach and BCh enzymes) by inhibiting their activity . The presence of an ethyl substituent in ECCA contributes to this inhibitory effect . This interaction results in changes in the concentration of acetylcholine, thereby affecting nerve signal transmission .
Biochemical Pathways
ECCA affects the cholinergic pathway, which involves the transmission of nerve signals using acetylcholine as a neurotransmitter . By inhibiting Ach and BCh enzymes, ECCA increases the concentration of acetylcholine, leading to enhanced nerve signal transmission .
Result of Action
The inhibition of Ach and BCh enzymes by ECCA leads to an increase in acetylcholine concentration, which enhances nerve signal transmission . This can have various effects depending on the specific context within the body. For example, in the context of melanoma cells, ECCA has been found to induce apoptosis and senescence through the activation of the p53 pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ECCA. For instance, temperature can affect the stability of ECCA, as it can decompose under heat . Moreover, the compound’s efficacy can be influenced by the concentration of the compound, with higher concentrations leading to increased enzyme inhibition .
Analyse Biochimique
Biochemical Properties
9-Ethyl-9H-carbazole-3,6-dicarbaldehyde has been found to interact with enzymes such as Acetylcholinesterase (Ach) and Butyrylcholinesterase (BCh) in anti-cholinesterase activity assays . The presence of the ethyl substituent has been observed to cause the lowest inhibition, while the free NH2 group increased the inhibition up to 80% at the 100 μM concentration .
Cellular Effects
9-Ethyl-9H-carbazole-3,6-dicarbaldehyde has shown a selectively strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells . It inhibits melanoma cell growth by increasing cell apoptosis, which is associated with the upregulation of caspase activities .
Molecular Mechanism
The molecular mechanism of action of 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde involves the reactivation of the p53 pathway in human melanoma cells . It enhances the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Ethyl-9H-carbazole-3,6-dicarbaldehyde on melanoma cells were observed over time . The compound suppressed melanoma growth by enhancing cell apoptosis and reducing cell proliferation .
Propriétés
IUPAC Name |
9-ethylcarbazole-3,6-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-17-15-5-3-11(9-18)7-13(15)14-8-12(10-19)4-6-16(14)17/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYGLHDPWGWFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395432 | |
| Record name | 9-ethyl-9H-carbazole-3,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70207-46-4 | |
| Record name | 9-ethyl-9H-carbazole-3,6-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

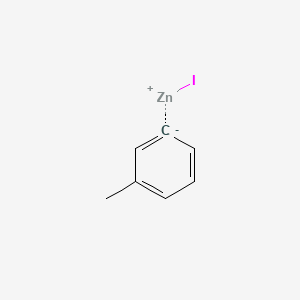
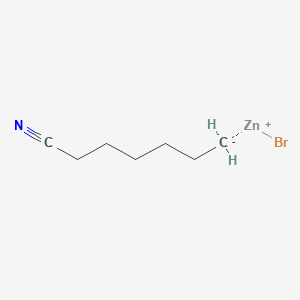
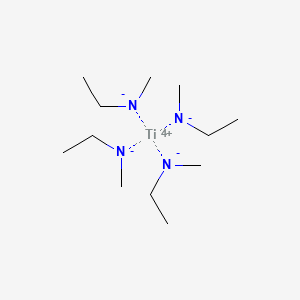
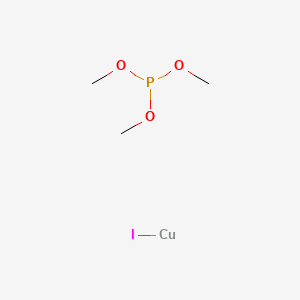
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide](/img/structure/B1599034.png)
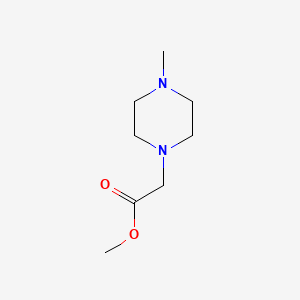
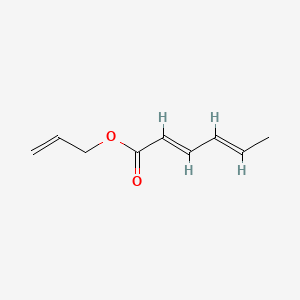
![1,1'-Biphenyl, 4,4'-bis[2-(2,5-dimethylphenyl)ethenyl]-](/img/structure/B1599038.png)


